2-methyl-6-piperazin-1-yl-2H-pyridazin-3-one
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Overview
Description
2-methyl-6-piperazin-1-yl-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-methyl-6-piperazin-1-yl-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-methyl-6-piperazin-1-yl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazinone ring.
Substitution: Substitution reactions, especially at the nitrogen atoms, can lead to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicine: Pyridazinone derivatives, including 2-methyl-6-piperazin-1-yl-2H-pyridazin-3-one, have been investigated for their potential use as antihypertensive, antiplatelet, and anti-inflammatory agents
Industry: The compound is also used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-methyl-6-piperazin-1-yl-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, such as reducing blood pressure and preventing blood clots.
Comparison with Similar Compounds
2-methyl-6-piperazin-1-yl-2H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
What sets this compound apart is its unique combination of a piperazine ring and a pyridazinone core, which contributes to its diverse pharmacological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-6-piperazin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C9H14N4O/c1-12-9(14)3-2-8(11-12)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
InChI Key |
YDFIMWVSHLAIQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCNCC2 |
Origin of Product |
United States |
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